molecular formula C12H7N3 B574946 5,6A,9-triazacyclohepta[jkl]-as-indacene CAS No. 163419-33-8

5,6A,9-triazacyclohepta[jkl]-as-indacene

Cat. No.: B574946
CAS No.: 163419-33-8
M. Wt: 193.209
InChI Key: OHTRKKQVVLQKIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6A,9-triazacyclohepta[jkl]-as-indacene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents to form the benzodiazepine core .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This approach allows for the efficient and scalable production of the compound, with improved yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

5,6A,9-triazacyclohepta[jkl]-as-indacene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Properties

CAS No.

163419-33-8

Molecular Formula

C12H7N3

Molecular Weight

193.209

InChI

InChI=1S/C12H7N3/c1-3-9-11-8(1)2-4-10-12(11)15(7-14-10)6-5-13-9/h1-7H

InChI Key

OHTRKKQVVLQKIX-UHFFFAOYSA-N

SMILES

C1=CC2=C3C4=C1C=CC4=NC=CN3C=N2

Synonyms

Cyclopent[ef]imidazo[4,5,1-jk][1,4]benzodiazepine (9CI)

Origin of Product

United States

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